molecular formula C15H18N2O3 B2486574 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea CAS No. 1788559-72-7

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea

Cat. No.: B2486574
CAS No.: 1788559-72-7
M. Wt: 274.32
InChI Key: XRLPBSCNCTWINF-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Urea-based compounds are of significant interest in modern drug discovery and medicinal chemistry due to their ability to form multiple, stable hydrogen bonds with biological targets such as enzymes and receptors. This capability is crucial for modulating specific biological activity and fine-tuning drug-like properties, making urea derivatives prevalent in the development of therapeutic agents for a wide range of diseases . The structure of this compound incorporates a furan heterocycle and a methoxyethyl chain, which can influence its physicochemical properties, including solubility and lipophilicity. These characteristics are essential for a compound's permeability and absorption in biological systems. Furthermore, the presence of the m-tolyl (meta-methylphenyl) aromatic ring is a common feature in many pharmacologically active molecules and can contribute to specific target binding through hydrophobic and π-π stacking interactions . Similar urea derivatives have been explored for various applications, including as antibacterial agents and plant growth regulators that enhance stress tolerance . This product is provided for non-human research purposes only. It is strictly intended for use in laboratory research and is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-methoxyethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11-5-3-6-12(9-11)17-15(18)16-10-14(19-2)13-7-4-8-20-13/h3-9,14H,10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLPBSCNCTWINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea typically involves the reaction of furan-2-ylmethanol with m-tolyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the tolyl moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: m-Toluidine derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets and pathways. The furan ring and methoxyethyl group can interact with enzymes and receptors, leading to various biological effects. The tolyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in aromatic rings, substituent positions, and functional groups (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Aromatic Group (Position) Substituents/Functional Groups Key Features Reference
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea Furan-2-yl (N-linked) Methoxyethyl, meta-tolyl (3-methylphenyl) Enhanced solubility, moderate steric bulk N/A
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-2-carbonyl (C-linked) 4-Methoxyphenyl Increased hydrogen bonding, lower lipophilicity
1-(4-Methoxyphenyl)-3-(2-nitrophenyl)oxiran-2-yl)urea Oxirane ring (C-linked) 4-Methoxyphenyl, 2-nitrophenyl Electron-withdrawing nitro group reduces solubility
1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)-cyclohexyl]-urea 4-Fluorophenyl (N-linked) Hydroxymethyl-cyclohexyl Fluorine enhances metabolic stability
1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea 3,5-bis(trifluoromethyl)phenyl Methoxyethyl High electronegativity, improved binding affinity
Key Observations:
  • Substituent Position : The meta-tolyl group in the target compound provides less steric hindrance than para-substituted analogs (e.g., 4-methoxyphenyl in ), favoring interactions with flat binding pockets.
  • Functional Groups : Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) decrease solubility but enhance electronic interactions. The methoxyethyl group in the target compound balances polarity and flexibility.

Biological Activity

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure and functional groups have drawn attention for potential biological applications, particularly in antimicrobial and pharmaceutical research.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : 1-[2-(furan-2-yl)-2-methoxyethyl]-3-(3-methylphenyl)urea
  • Molecular Formula : C15H18N2O3
  • CAS Number : 1788559-72-7

The compound features a furan ring, a methoxyethyl group, and a m-tolyl moiety, which contribute to its biological activity.

The biological activity of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The lipophilic nature of the tolyl group may enhance its cellular uptake, allowing it to exert effects on various biological pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been investigated for its efficacy against various pathogens, including:

  • Escherichia coli
  • Salmonella typhi
  • Staphylococcus aureus
  • Bacillus subtilis

Case Study Findings

A study demonstrated that 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for different pathogens:

PathogenMIC (mg/L)Remarks
Escherichia coli<0.1Bactericidal effect observed
Salmonella typhi<0.1Bactericidal effect observed
Staphylococcus aureus<1.0Bactericidal effect observed
Bacillus subtilis>10No significant inhibition

These findings suggest that the compound has broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Comparison with Similar Compounds

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea can be compared with other related compounds to assess its uniqueness and potency:

CompoundStructure VariationBiological Activity
1-(2-(Furan-2-yl)-2-hydroxyethyl)-3-(m-tolyl)ureaHydroxyethyl instead of methoxyethylModerate antibacterial
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(p-tolyl)ureaPara-tolyl instead of meta-tolylSimilar activity
1-(Furan-2-ylmethyl)-3-(phenyl)ureaPhenyl group instead of tolylLower antibacterial potency

This table illustrates that while similar compounds exist, the presence of the methoxyethyl group in 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(m-tolyl)urea may enhance its reactivity and biological activity.

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